![molecular formula C14H31NO B14402530 3-[Decyl(methyl)amino]propan-1-OL CAS No. 88090-23-7](/img/structure/B14402530.png)
3-[Decyl(methyl)amino]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Decyl(methyl)amino]propan-1-OL is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a decyl group, a methyl group, and an amino group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Decyl(methyl)amino]propan-1-OL can be achieved through several methods. One common approach involves the reaction of decylamine with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the reductive amination of 3-oxopropan-1-ol with decylamine in the presence of a reducing agent such as sodium borohydride. This method provides a straightforward route to the target compound with high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Decyl(methyl)amino]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is a primary amine.
Substitution: The major products are halogenated derivatives or alkylated compounds.
Applications De Recherche Scientifique
3-[Decyl(methyl)amino]propan-1-OL has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[Decyl(methyl)amino]propan-1-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the decyl group enhances its hydrophobic interactions, while the amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylamino-1-propanol: This compound has a similar structure but lacks the decyl group, resulting in different physical and chemical properties.
3-Aminopropan-1-ol: This compound has an amino group instead of a decyl(methyl)amino group, leading to different reactivity and applications.
Uniqueness
3-[Decyl(methyl)amino]propan-1-OL is unique due to the presence of the decyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants and emulsifiers. Additionally, the combination of the amino and hydroxyl groups provides versatility in chemical reactions and potential biological activity.
Propriétés
Numéro CAS |
88090-23-7 |
|---|---|
Formule moléculaire |
C14H31NO |
Poids moléculaire |
229.40 g/mol |
Nom IUPAC |
3-[decyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C14H31NO/c1-3-4-5-6-7-8-9-10-12-15(2)13-11-14-16/h16H,3-14H2,1-2H3 |
Clé InChI |
PTTJDNJJVLKGNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(C)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Indolo[2,3-b]acridine-6,12(11H)-dione](/img/structure/B14402451.png)
![1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-](/img/structure/B14402452.png)
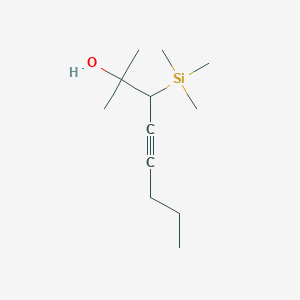
![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)
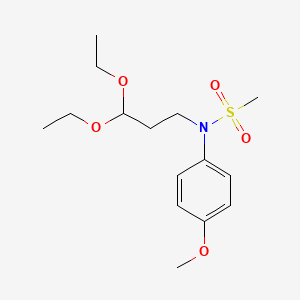
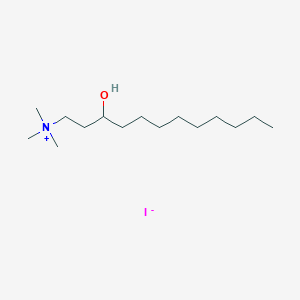

![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)
![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)

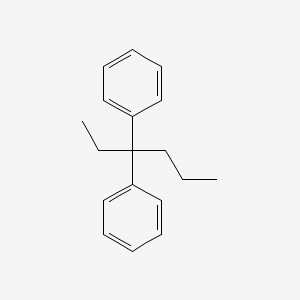
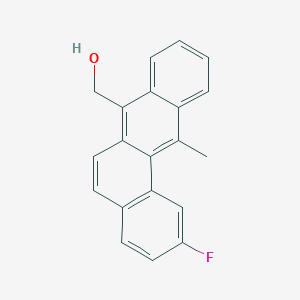
![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
